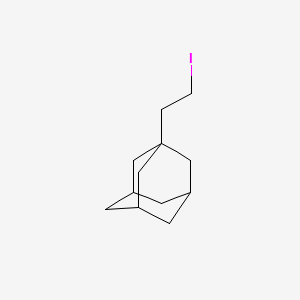
1-(2-Iodoethyl)adamantane
Übersicht
Beschreibung
1-(2-Iodoethyl)adamantane is a synthetic organic compound belonging to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity. These compounds have found applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodoethyl)adamantane typically involves the iodination of an adamantane derivative. One common method is the reaction of 1-adamantylmethanol with iodine and phosphorus trichloride in the presence of a base. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Iodoethyl)adamantane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium cyanide, or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of new adamantane derivatives with different functional groups.
Oxidation: Formation of adamantane alcohols or ketones.
Reduction: Formation of adamantane hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antiviral Activity
1-(2-Iodoethyl)adamantane and its derivatives have been studied for their antiviral properties. Adamantane derivatives are known to exhibit activity against several viruses, including influenza and orthopoxviruses. The structural characteristics of these compounds allow them to interact effectively with viral proteins, potentially inhibiting viral replication. For instance, modifications on the adamantane structure have been shown to enhance antiviral activity against resistant strains of viruses like A(H1N1)pdm09 .
Anticancer Properties
Research indicates that adamantane derivatives can exhibit significant anticancer activity. Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancers. The mechanism often involves the induction of apoptosis or cell cycle arrest .
Urease Inhibition
In vitro studies have demonstrated that adamantane derivatives possess urease inhibitory activity, which is relevant for treating conditions like kidney stones and certain infections. Compounds structurally related to this compound have shown promising IC50 values against urease, indicating their potential as therapeutic agents .
Material Science Applications
Polymer Synthesis
this compound can serve as a monomer or functional group in the synthesis of advanced polymers. The unique structure of adamantane allows for the creation of thermally stable materials with high energy density. These polymers can be utilized in various applications, including coatings, adhesives, and high-performance composites .
Nanomaterials
The incorporation of this compound into nanomaterials has been explored due to its potential to enhance the mechanical and thermal properties of nanocomposites. The rigid structure of adamantane can improve the stability and performance of nanomaterials used in electronics and biomedical devices .
Organic Synthesis Applications
Synthetic Intermediates
As a versatile synthetic intermediate, this compound can participate in various organic reactions, including nucleophilic substitutions and coupling reactions. Its iodo group makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules .
Functionalization
The ability to functionalize this compound opens pathways for developing new compounds with specific biological activities or material properties. This includes creating derivatives that can interact with biological targets or serve as building blocks for more complex molecular architectures .
Case Studies
Wirkmechanismus
The mechanism of action of 1-(2-Iodoethyl)adamantane depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as viral proteins or bacterial enzymes, to exert its effects. The rigid structure of adamantane allows for strong binding interactions with these targets, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Adamantylmethanol
- 1-Bromoadamantane
- 1-Adamantanecarboxylic acid
Uniqueness
1-(2-Iodoethyl)adamantane is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. Its rigid structure also imparts significant stability, making it useful in various applications.
Eigenschaften
Molekularformel |
C12H19I |
|---|---|
Molekulargewicht |
290.18 g/mol |
IUPAC-Name |
1-(2-iodoethyl)adamantane |
InChI |
InChI=1S/C12H19I/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 |
InChI-Schlüssel |
NIVVVTFIOJWQJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CCI |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













